1H-Indazole-1-carbonitrile

Vue d'ensemble

Description

1H-Indazole-1-carbonitrile is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis Analysis

The synthesis of 1H-Indazoles has been a subject of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 1H-Indazole-1-carbonitrile is characterized by the presence of a carbonitrile group attached to the indazole ring . The exact structure would depend on the specific substituents present on the indazole ring.Chemical Reactions Analysis

The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis . In this work, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles was developed .Applications De Recherche Scientifique

Inhibitory Effects on Nitric Oxide Synthases

A series of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, have been prepared and evaluated for their inhibitory effects on nitric oxide synthases (NOS). 1H-indazole-7-carbonitrile showed potency comparable to 7-nitro-1H-indazole and demonstrated preference for constitutive NOS over inducible NOS. The inhibition of NO formation by this compound appears to be competitive against both substrate and cofactor, making it a significant molecule in the study of NOS-related biological processes and potential therapeutic applications (Cottyn et al., 2008).

Synthesis of Novel Pyrimidine and Annulated Pyrimidine Fused Indazole Derivatives

Indazole regioisomers, such as 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile, have been used in the synthesis of novel pyrimidine fused indazole derivatives. These derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This demonstrates the potential of 1H-indazole-1-carbonitrile derivatives in the development of new antimicrobial agents (Yakaiah et al., 2008).

Diversity-Oriented Synthesis

1H-indazole-1-carbonitrile derivatives have been utilized in diversity-oriented synthesis approaches, leading to the creation of novel compounds with potential biological activities. For instance, novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives containing both biologically active pyrimidine and indazole templates have been synthesized. These compounds highlight the versatility of 1H-indazole-1-carbonitrile derivatives in facilitating the synthesis of complex molecules (Shinde & Jeong, 2016).

Applications in High Explosive Materials

The derivatives of 1H-indazole-1-carbonitrile, such as triazolotriazine carbonitrile, have been explored for their use in insensitive high explosives. These compounds exhibit high thermal stability, insensitivity to impact, friction, and electrical discharge, along with significant detonation pressure and velocity. This research opens new avenues for the development of safer and more stable explosive materials (Snyder et al., 2017).

Catalyzed N-N Bond Formation

A facile synthesis of 1H-indazoles, involving a Cu(OAc)2-catalyzed N-N bond formation, has been described. This process uses oxygen as the terminal oxidant and demonstrates the utility of 1H-indazole-1-carbonitrile derivatives in catalyzed bond formations, leading to a wide variety of 1H-indazoles. Such synthetic methodologies provide valuable tools for the development of indazole-based compounds with potential pharmaceutical applications (Chen et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

indazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUIPUHXQMWUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599799 | |

| Record name | 1H-Indazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893447-53-5 | |

| Record name | 1H-Indazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

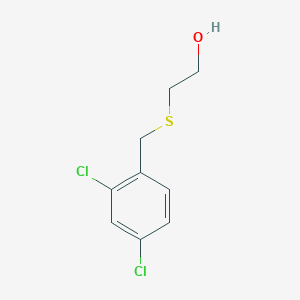

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

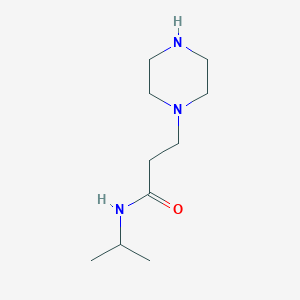

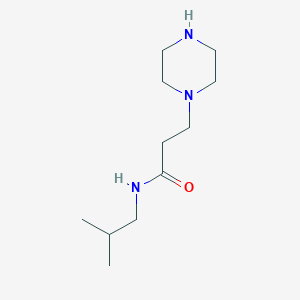

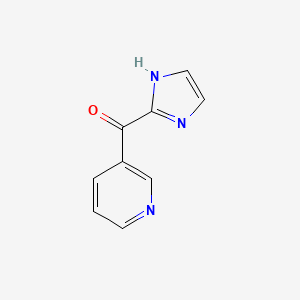

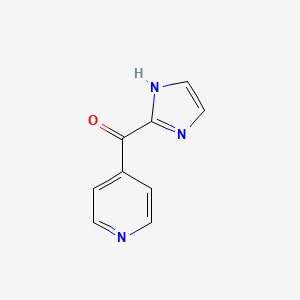

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)

![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)